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Compound of Interest

Compound Name: (R)-FL118

Cat. No.: B1222250

(R)-FL118, also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a
promising anti-cancer agent that has demonstrated significant efficacy against a broad
spectrum of human cancers.[1][2] This technical guide provides an in-depth overview of the
discovery and synthesis of (R)-FL118, tailored for researchers, scientists, and professionals in
the field of drug development.

Discovery of (R)-FL118

(R)-FL118 was identified through a high-throughput screening (HTS) of small molecule
libraries.[1][3] The screening utilized a survivin gene promoter-driven luciferase reporter
system, designed to identify compounds that could inhibit the expression of survivin, an anti-
apoptotic protein frequently overexpressed in cancer cells.[1][3][4] This discovery was
pioneered by a team of scientists led by Dr. Fengzhi Li at the Roswell Park Comprehensive
Cancer Center.[5]

Structurally, FL118 is a synthetic derivative of camptothecin, a natural cytotoxic alkaloid.[1]
However, it possesses a distinctive 10,11-methylenedioxy group, which is credited for its
unique mechanism of action.[1] Unlike other camptothecin analogs such as topotecan and
irinotecan, FL118's antitumor activity is not solely dependent on the inhibition of topoisomerase
| (TOP1).[1]

Synthesis Pathway of (R)-FL118
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The synthesis of (R)-FL118 and its derivatives has been described in several publications. A
common synthetic route starts from 6-nitropiperonal. The general scheme involves a multi-step
process to construct the pentacyclic core of the camptothecin analog.

A representative synthesis of FL118 derivatives is outlined below, which can be adapted for the
synthesis of the parent (R)-FL118 compound.[2][6]

Starting Materials

6-Nitropiperonal 1 Intermediate Steps Final Product
tri(1-naphthyl)phosphine,
q P PdCI2, K2CO3, THF, 65°C, 24h Intermediate Further Reactions FL118 Derivatives
Suzuki Couplin: . . . S
2a-2n ; (P 3a-3n (e.g., reduction, cyclization) (7a-7n)
Fluorinated
phenylboronic acids

Click to download full resolution via product page

A generalized synthesis scheme for FL118 derivatives.

Quantitative Data

The anti-cancer activity of (R)-FL118 and its derivatives has been evaluated across various
human cancer cell lines. The following table summarizes the half-maximal inhibitory
concentration (IC50) values, demonstrating the potent cytotoxic effects of these compounds.
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Compound Cell Line Cancer Type IC50 (nM)
(R)-FL118 HCT-116 Colorectal Cancer <6.4[7]
MCF-7 Breast Cancer < 6.4[7]

HepG-2 Liver Cancer < 6.4[7]

FL77-18 HCT-116 Colorectal Cancer < 6.4[7]
MCF-7 Breast Cancer < 6.4[7]

HepG-2 Liver Cancer < 6.4[7]

FL77-24 HCT-116 Colorectal Cancer < 6.4[7]
MCF-7 Breast Cancer < 6.4[7]

HepG-2 Liver Cancer < 6.4[7]

Mechanism of Action

(R)-FL118 exhibits a multi-faceted mechanism of action that contributes to its potent anti-tumor
activity. It is known to selectively inhibit the expression of several anti-apoptotic proteins,
including survivin, Mcl-1, XIAP, and clAP2, in a p53-independent manner.[8][9][10] More recent
studies have revealed that FL118 binds to the oncoprotein DDX5 (p68), leading to its
dephosphorylation and subsequent degradation.[5][11]

A significant advantage of FL118 is its ability to overcome drug resistance mechanisms that
plague many conventional chemotherapeutics.[12] It is not a substrate for the efflux pump
proteins ABCG2 and P-gp, which are major contributors to resistance against irinotecan and
topotecan.[2][9]
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The multi-targeted mechanism of action of (R)-FL118.

Experimental Protocols
General Synthesis of FL118 Derivatives

The synthesis of fluoroaryl-substituted FL118 derivatives at position 7 provides a template for
the general synthetic approach.[2]

Step 1: Suzuki Coupling

To a solution of 6-nitropiperonal (1 equivalent) in THF, add the respective fluorinated
phenylboronic acid (1.2 equivalents), tri(1-naphthyl)phosphine (0.1 equivalents), PdCI2 (0.05
equivalents), and K2CO3 (2 equivalents).

Heat the reaction mixture at 65°C for 24 hours.

After completion, cool the reaction to room temperature and concentrate under reduced
pressure.
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 Purify the residue by column chromatography to obtain the intermediate compounds (3a-3n).

Subsequent Steps: The intermediate is then carried through a series of reactions, including
reduction of the nitro group, condensation with a suitable tricycle, and cyclization to form the
final pentacyclic FL118 derivative. The specific reagents and conditions for these subsequent
steps can be found in the cited literature.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of (R)-FL118 and its derivatives is commonly assessed using the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them
to adhere overnight.

o Treat the cells with various concentrations of the test compounds for a specified period (e.g.,
72 hours).

e Add MTT solution to each well and incubate for 4 hours at 37°C.

e Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the
formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the cell viability as a percentage of the untreated control and determine the IC50
values.

Conclusion

(R)-FL118 is a promising novel anti-cancer agent with a unique multi-targeted mechanism of
action and the ability to overcome common drug resistance pathways. The synthetic route to
FL118 and its derivatives is well-established, allowing for further structure-activity relationship
studies and the development of even more potent analogs. The data presented in this guide
underscores the potential of (R)-FL118 as a next-generation therapeutic for a variety of
cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived
Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

o 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-
Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nim.nih.gov]

» 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel
Antitumor Agents - PMC [pmc.ncbi.nim.nih.gov]

» 4. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 5. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for
Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY
[roswellpark.org]

o 6. researchgate.net [researchgate.net]
e 7.pubs.acs.org [pubs.acs.org]

» 8. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and clAP2 selective inhibitor, is highly
dependent on its primary structure and steric configuration - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 9. e-century.us [e-century.us]

¢ 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and clAP2
in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One
[journals.plos.org]

e 11. medchemexpress.com [medchemexpress.com]

e 12. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of
Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

 To cite this document: BenchChem. [(R)-FL118: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222250#r-fl118-discovery-and-synthesis-pathway]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1222250?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11712954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11712954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12619958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12619958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11563187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11563187/
https://pubmed.ncbi.nlm.nih.gov/23890383/
https://pubmed.ncbi.nlm.nih.gov/23890383/
https://www.roswellpark.org/newsroom/202401-fl118-drug-candidate-discovered-roswell-park-granted-fda-orphan-drug-status
https://www.roswellpark.org/newsroom/202401-fl118-drug-candidate-discovered-roswell-park-granted-fda-orphan-drug-status
https://www.roswellpark.org/newsroom/202401-fl118-drug-candidate-discovered-roswell-park-granted-fda-orphan-drug-status
https://www.researchgate.net/figure/Synthesis-of-FL118-derivatives-Reagents-and-conditions-a-Boc-Gly-OH-DMAP-DIC-EDCI_fig7_346869809
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01589
https://pubmed.ncbi.nlm.nih.gov/24329001/
https://pubmed.ncbi.nlm.nih.gov/24329001/
https://pubmed.ncbi.nlm.nih.gov/24329001/
https://e-century.us/files/ajcr/4/3/ajcr0000267.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045571
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045571
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045571
https://www.medchemexpress.com/fl118.html
https://www.roswellpark.org/newsroom/201511-anticancer-agent-fl118-more-potent-its-analogs-not-prone-typical-channels
https://www.roswellpark.org/newsroom/201511-anticancer-agent-fl118-more-potent-its-analogs-not-prone-typical-channels
https://www.benchchem.com/product/b1222250#r-fl118-discovery-and-synthesis-pathway
https://www.benchchem.com/product/b1222250#r-fl118-discovery-and-synthesis-pathway
https://www.benchchem.com/product/b1222250#r-fl118-discovery-and-synthesis-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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